molecular formula C13H8N2O5 B181326 3,3'-Dinitrobenzophenone CAS No. 21222-05-9

3,3'-Dinitrobenzophenone

Cat. No. B181326
CAS RN: 21222-05-9
M. Wt: 272.21 g/mol
InChI Key: BSDKBWGNIJMCID-UHFFFAOYSA-N
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Description

3,3’-Dinitrobenzophenone is a chemical compound with the molecular formula C13H8N2O5 . It is also known by other names such as Bis(3-nitrophenyl)methanone .


Synthesis Analysis

The compound 3,3’-Dinitrobenzophenone is prepared by nitrating benzophenone . The resulting product is a mixture of various isomers .


Molecular Structure Analysis

The molecular structure of 3,3’-Dinitrobenzophenone was confirmed by 1H NMR, FT-IR, Differential Scanning Calorimetry (DSC), and X-ray diffraction . The X-ray diffraction study reveals that the compound crystallizes in the triclinic crystal system, in space group P1̅ .


Physical And Chemical Properties Analysis

The average mass of 3,3’-Dinitrobenzophenone is 272.213 Da and the monoisotopic mass is 272.043335 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound 3,3’-Dinitrobenzophenone is prepared by nitrating benzophenone . This compound is of interest in the field of organic chemistry due to its unique structure and properties .
  • Methods of Application or Experimental Procedures : The synthesis of 3,3’-Dinitrobenzophenone involves the nitration of benzophenone . The structure of the compound was confirmed using various techniques such as 1H NMR, FT-IR, Differential Scanning Calorimetry (DSC), and X-ray diffraction .
  • Results or Outcomes : The X-ray diffraction study reveals that the compound crystallizes in the triclinic crystal system, in space group P1̅ .

Safety And Hazards

3,3’-Dinitrobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

bis(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-13(9-3-1-5-11(7-9)14(17)18)10-4-2-6-12(8-10)15(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDKBWGNIJMCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175459
Record name Methanone, bis(3-nitrophenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dinitrobenzophenone

CAS RN

21222-05-9
Record name 3,3′-Dinitrobenzophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=21222-05-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, bis(3-nitrophenyl)-
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Record name 21222-05-9
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Record name Methanone, bis(3-nitrophenyl)- (9CI)
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Record name 3,3'-Dinitrobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
MAVR da Silva, LMPF Amaral, RV Ortiz - The Journal of Chemical …, 2011 - Elsevier
The standard (p=0.1MPa) molar enthalpies of combustion, Δ c H m ∘ , for the 3- and 4-nitrobenzophenones and for the 3,3′-dinitrobenzophenone, in the crystalline state, were …
Number of citations: 8 www.sciencedirect.com
NL Rani, CS Karthik, P Mallu, L Mallesha… - Applicable …, 2016 - uomphysics.net
… Saravanan, PC Srinivasan, 3-3'-dinitrobenzophenone as a cathode material in a magnesium/zinc based primary battery, Indian J. Chem, 2001, 40A, 175–181. [5] E. …
Number of citations: 4 uomphysics.net
TS Thakur, SS Singh - Crystal Growth & Design, 2015 - ACS Publications
An experimental charge density study of 4-nitrobenzoic acid and 3,3′-dinitrobenzophenone polymorphs has been performed to study the role played by various intermolecular …
Number of citations: 14 pubs.acs.org
R Renuka, VJ Fredrick, S Saravanan, PC Srinivasan - 2001 - nopr.niscpr.res.in
The efficiency of 3,3'-dinitrobenzophenone as a cathode material in a magnesium/zinc based primary battery is examined. The discharge performance of the cell is investigated under …
Number of citations: 5 nopr.niscpr.res.in
GM Bennett, JF Grove - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
… that these acids are the result of a disruption of the nitrated benzophenones by the nitrating acids : the products in this nitration are known to contain, besides 3 : 3 -dinitrobenzophenone…
Number of citations: 10 pubs.rsc.org
OG Backeberg, JLC Marais - Journal of the Chemical Society …, 1945 - pubs.rsc.org
… in acetic acid solution, either by fuming nitric acid or by chromic acid, to 4 : 4’-dichlorobenzophenone, while fuming nitric acid alone forms 4 : 4’dichloro-3 : 3’-dinitrobenzophenone (111) …
Number of citations: 19 pubs.rsc.org
L Haskelberg, D Lavie - The Journal of Organic Chemistry, 1949 - ACS Publications
IV V VI In our previous communication it was shown that 1, l-diphenyl-2, 2, 2-tri-chloroethane is nitrated mainly in the twop-positions. Investigation of the mother liquors has ledto the …
Number of citations: 8 pubs.acs.org
BL Stump - core.ac.uk
An investigation of the effect of strtuctte vaAiation on the solubL&ety and glass-ttanmition tempetaatue oj polyimide polymes is6 continuing. The addlton o6 atkyt substituent6 to an a …
Number of citations: 0 core.ac.uk
RM Elofson, LA Baker, FF Gadallah… - The Journal of Organic …, 1964 - ACS Publications
A rapid and facile preparation of aromatic and aliphatic thials and thiones or their polymeric forms is out-lined. The method consists of the reaction of the corresponding aldehyde or …
Number of citations: 17 pubs.acs.org
J Van Alphen - Recueil des Travaux Chimiques des Pays‐Bas, 1930 - Wiley Online Library
In a previous communication I) the author has studied the reaction between nitric acid and 4. 4/-dimethoxybenzophenone. When this compound was dissolved in absolute nitric acid, …
Number of citations: 2 onlinelibrary.wiley.com

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